molecular formula C19H22BrN3O3 B10884600 1-(3-Bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine

1-(3-Bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B10884600
M. Wt: 420.3 g/mol
InChI Key: UWJZUZBPZFJWRZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This compound features a piperazine ring substituted with a 3-bromo-4-methoxybenzyl group and a 2-nitrobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzyl chloride and 2-nitrobenzyl chloride.

    Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reactions are usually carried out in an organic solvent such as dichloromethane or ethanol, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Formation of 1-(3-Amino-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

    Hydrolysis: Formation of 1-(3-Hydroxy-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The nitro and bromo groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-methoxybenzyl)-4-benzylpiperazine: Lacks the nitro group, which may affect its biological activity.

    1-(4-Methoxybenzyl)-4-(2-nitrobenzyl)piperazine: Lacks the bromo group, which may influence its reactivity and binding properties.

    1-(3-Bromo-4-methoxybenzyl)-4-(2-chlorobenzyl)piperazine: Substitutes the nitro group with a chloro group, potentially altering its chemical and biological properties.

Uniqueness

1-(3-Bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both bromo and nitro groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H22BrN3O3

Molecular Weight

420.3 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C19H22BrN3O3/c1-26-19-7-6-15(12-17(19)20)13-21-8-10-22(11-9-21)14-16-4-2-3-5-18(16)23(24)25/h2-7,12H,8-11,13-14H2,1H3

InChI Key

UWJZUZBPZFJWRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])Br

Origin of Product

United States

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